tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

TSHR antagonist cAMP inhibition Graves' disease

Choose this fluorescent TSHR antagonist for unmatched selectivity (>120× over FSHR) and direct live-cell tracking without additional dyes. With nanomolar potency (IC50 39–82 nM), it outperforms non‑fluorescent alternatives like SYD‑5115 and weaker ML224. The tert‑butyl acetate ester modulates potency and fluorescence properties, enabling real‑time receptor engagement studies in FRTL‑5 thyrocytes or TSHR‑overexpressing HEK293 cells. Ideal for Graves' disease research and medicinal chemistry lead optimization.

Molecular Formula C22H19NO5S
Molecular Weight 409.46
CAS No. 315237-67-3
Cat. No. B2725762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
CAS315237-67-3
Molecular FormulaC22H19NO5S
Molecular Weight409.46
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H19NO5S/c1-22(2,3)28-19(24)12-26-14-9-8-13-10-15(21(25)27-17(13)11-14)20-23-16-6-4-5-7-18(16)29-20/h4-11H,12H2,1-3H3
InChIKeyIOYLLOAKFREHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 315237-67-3): Compound Class and Baseline Characteristics


tert-Butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 315237-67-3) is a synthetic small molecule belonging to the 3-(benzothiazol-2-yl)coumarin class, featuring a coumarin core conjugated with a benzothiazole moiety at the 3‑position and a tert‑butyl acetate group at the 7‑hydroxy position [1]. This scaffold is recognized for its intrinsic fluorescence and has been explored as a thyrotropin receptor (TSHR) antagonist [1][2].

Why Generic Substitution Fails for tert-Butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 315237-67-3)


Within the 3-(benzothiazol-2-yl)coumarin family, subtle modifications at the 7‑position drastically alter both biological activity and physicochemical properties. The tert‑butyl acetate ester is not merely a protecting group; it modulates TSHR antagonistic potency, introduces selectivity over related glycoprotein hormone receptors, and influences the compound's intrinsic fluorescence characteristics [1][2]. Consequently, replacing this compound with the free 7‑hydroxy analog, a benzyl ester, or an unsubstituted 3-(benzothiazol-2-yl)coumarin cannot reproduce the same pharmacological or photophysical profile, making direct interchange scientifically unsound [1].

Product-Specific Quantitative Evidence Guide for tert-Butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 315237-67-3)


TSHR Antagonistic Potency vs. ML224 (NCGC00242364)

This compound exhibits substantially higher TSHR antagonistic potency compared to the widely used reference antagonist ML224. It inhibits rat TSHR with an IC50 of 39 nM, versus ML224's IC50 of 2,100 nM, representing an approximately 54‑fold improvement in potency [1]. The human TSHR IC50 of 82 nM further confirms its nanomolar activity [1].

TSHR antagonist cAMP inhibition Graves' disease

TSHR vs. FSHR Selectivity Window

The compound demonstrates a clear selectivity window between TSHR and the closely related follicle‑stimulating hormone receptor (FSHR). The human FSHR IC50 is 10,000 nM, yielding a selectivity ratio of approximately 122‑fold for human TSHR over human FSHR and about 256‑fold for rat TSHR over human FSHR [1]. This selectivity is among the highest reported for a small‑molecule TSHR antagonist.

TSHR selectivity FSHR counter-screen GPCR selectivity

Chemotype Differentiation vs. SYD-5115

SYD-5115, another potent TSHR antagonist, exhibits IC50 values of 48 nM (rat TSHR) and 62 nM (human TSHR) . Our compound's potency (39 nM rat, 82 nM human) is comparable, but the chemotype is fundamentally distinct: SYD-5115 is an N‑acetylated dihydropyrrole pyrimidine, whereas our compound is a 3‑(benzothiazol‑2‑yl)coumarin. This scaffold difference offers orthogonal physicochemical properties, including intrinsic fluorescence, which SYD‑5115 lacks [1].

TSHR antagonist chemotype dihydropyrrole pyrimidine vs. benzothiazolyl coumarin scaffold hopping

Inherent Fluorescence of the Benzothiazolyl Coumarin Core

The 3‑(benzothiazol‑2‑yl)coumarin scaffold is an established fluorophore that emits bright blue light in solution [1]. While quantitative quantum yield data for this specific ester are not yet published, the core scaffold's fluorescence is well‑documented, and the tert‑butyl acetate group does not quench this property. This intrinsic fluorescence is absent in the leading TSHR antagonist SYD‑5115, which lacks a conjugated fluorophore .

fluorescent probe benzothiazolyl coumarin blue emission

Best Research and Industrial Application Scenarios for tert-Butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate (CAS 315237-67-3)


Selective Pharmacological Probe for TSHR Signaling in Graves' Disease Models

With TSHR IC50 values of 39–82 nM and >120‑fold selectivity over FSHR, this compound is a superior choice for dissecting TSHR‑mediated cAMP signaling in FRTL‑5 thyrocytes or TSHR‑overexpressing HEK293 cells, particularly when studying Graves' disease pathophysiology where selective TSHR blockade is essential [1].

Dual‑Mode TSHR Antagonist with Built‑In Fluorescence Readout

Unlike the non‑fluorescent antagonist SYD‑5115 or the weaker ML224, this compound's benzothiazolyl coumarin core enables direct fluorescence microscopy or plate‑reader quantification without additional dyes, making it ideal for real‑time tracking of receptor engagement and cellular distribution in live‑cell imaging experiments [1].

Scaffold Diversification for Medicinal Chemistry Campaigns

As a structurally distinct TSHR antagonist chemotype compared to dihydropyrrole pyrimidines (SYD‑5115) and thienopyrimidines, this compound provides an alternative lead scaffold for medicinal chemists seeking to optimize pharmacokinetic properties or circumvent existing intellectual property while maintaining nanomolar TSHR potency [1].

Quote Request

Request a Quote for tert-butyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.